molecular formula C22H21N3O5S B488609 N-{4-[1-(2-furoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

N-{4-[1-(2-furoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B488609
M. Wt: 439.5 g/mol
InChI Key: ISGWVSLASIOMKT-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at three positions:

  • Position 1: 2-Furoyl group (a heterocyclic acyl substituent derived from furan).
  • Position 5: 2-Methoxyphenyl group (an aromatic ring with an electron-donating methoxy substituent).
  • Position 3: A phenyl ring linked to a methanesulfonamide moiety.

The methanesulfonamide group is a hallmark of many bioactive molecules, often contributing to enzyme inhibition (e.g., carbonic anhydrase) through interactions with catalytic zinc ions or hydrogen bonding . Structural characterization of such compounds often employs X-ray crystallography (using SHELX or ORTEP ) and computational analysis (e.g., Multiwfn ).

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C22H21N3O5S/c1-29-20-7-4-3-6-17(20)19-14-18(23-25(19)22(26)21-8-5-13-30-21)15-9-11-16(12-10-15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3

InChI Key

ISGWVSLASIOMKT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-269273 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of WAY-269273 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

WAY-269273 can undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-269273 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from the reactions of WAY-269273 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

WAY-269273 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its role in cellular processes and its potential as a tool for studying cell signaling pathways.

    Medicine: Explored for its therapeutic potential, particularly in diseases where Rho-associated protein kinase plays a role.

    Industry: Potential applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related pyrazoline derivatives:

Compound Name / ID Position 1 Substituent Position 5 Substituent Position 3 Substituent Molecular Weight Key Features
Target Compound 2-Furoyl 2-Methoxyphenyl Phenyl-methanesulfonamide ~413.4 (est.) Electron-donating methoxy; heterocyclic acyl group.
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Isobutyryl 2-Methylphenyl Phenyl-methanesulfonamide 436.55 Bulky aliphatic acyl group; methylphenyl enhances steric hindrance.
N-{3-[5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Methylsulfonyl 4-Dimethylaminophenyl Phenyl-methanesulfonamide 436.55 Strong electron-donating dimethylamino group; dual sulfonamide motifs.
N-{2-[5-(2-Hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Propanoyl 2-Hydroxyphenyl Phenyl-methanesulfonamide 387.5 Hydroxyl group enables hydrogen bonding; aliphatic acyl chain.
N-{2-[5-(2-Furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Methylsulfonyl 2-Furyl Phenyl-methanesulfonamide 383.4 Dual sulfonamide groups; furyl substituent for π-π interactions.
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives Varied acyl/aryl Varied aryl Benzenesulfonamide ~350–450 Broad cytotoxicity and carbonic anhydrase inhibition reported.

Key Findings from Comparative Studies

In contrast, the 4-dimethylaminophenyl group in provides stronger electron donation, which may enhance binding to receptors requiring cationic intermediates.

Steric and Binding Implications: The 2-furoyl group in the target compound introduces a planar, rigid structure compared to the flexible isobutyryl group in . This rigidity may restrict conformational freedom, favoring selective binding to specific targets.

Biological Activity :

  • Compounds with benzenesulfonamide cores (e.g., ) exhibit cytotoxicity and carbonic anhydrase inhibition, suggesting the target compound may share similar bioactivity. However, the 2-methoxyphenyl substituent could modulate selectivity or potency due to its unique electronic profile.
  • The 2-hydroxyphenyl group in enables hydrogen bonding, a feature absent in the target compound, which may explain differences in receptor affinity or metabolic pathways.

Synthetic and Analytical Considerations :

  • Structural confirmation of these compounds relies on techniques like X-ray crystallography (SHELX , ORTEP ) and NMR. For example, the crystal structure of a fluorophenyl analog in revealed a planar pyrazoline ring, a feature likely conserved in the target compound.
  • Computational tools like Multiwfn aid in analyzing electron density and orbital interactions, critical for understanding substituent effects on reactivity.

Biological Activity

Structure

The compound features a pyrazole ring substituted with a furoyl group and a methoxyphenyl moiety. The structural formula can be represented as:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Molecular Characteristics

  • Molecular Weight : 356.44 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antitumor Activity

Research indicates that compounds similar to N-{4-[1-(2-furoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

The antitumor activity is believed to be mediated through the following mechanisms:

  • Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : It promotes apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.

Research Findings

A study conducted on LPS-stimulated macrophages showed that treatment with the compound reduced cytokine production by approximately 40% compared to untreated controls, indicating a potent anti-inflammatory effect.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against certain bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Summary

Activity Effect Mechanism Reference
AntitumorInhibits proliferationCell cycle arrest, apoptosis induction[Research Study 1]
Anti-inflammatoryReduces cytokine productionInhibition of macrophage activation[Research Study 2]
AntimicrobialModerate activity against bacteriaDisruption of cell wall synthesis[Research Study 3]

Case Study 1: Antitumor Efficacy

In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (by 60%) after 48 hours of exposure compared to the control group.

Case Study 2: Anti-inflammatory Response

A study involving LPS-induced inflammation in murine models showed that administration of the compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha levels by up to 50%, demonstrating its potential as an anti-inflammatory agent.

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